Product packaging for 3-Bromo-4-chloroisoquinoline(Cat. No.:)

3-Bromo-4-chloroisoquinoline

Cat. No.: B13661780
M. Wt: 242.50 g/mol
InChI Key: GKEYWQCVNDBBNZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B13661780 3-Bromo-4-chloroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrClN

Molecular Weight

242.50 g/mol

IUPAC Name

3-bromo-4-chloroisoquinoline

InChI

InChI=1S/C9H5BrClN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H

InChI Key

GKEYWQCVNDBBNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2Cl)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Chloroisoquinoline

Precursor Synthesis and Regioselective Halogenation Strategies

The construction of the 3-bromo-4-chloroisoquinoline scaffold can be approached through two primary strategies: the initial synthesis of a functionalized isoquinoline (B145761) ring followed by sequential halogenation, or the cyclization of a pre-halogenated precursor.

Synthesis of Isoquinoline Scaffolds Preceding Halogenation

The synthesis of the core isoquinoline structure is a prerequisite for subsequent functionalization. A common and versatile method for preparing substituted isoquinolines that can serve as precursors for halogenation is the Bischler-Napieralski reaction. This reaction typically involves the cyclization of a β-phenylethylamide using a dehydrating agent. The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the aromatic isoquinoline.

The synthesis of a suitable N-phenethylamide precursor generally starts from a corresponding phenethylamine (B48288) or phenylacetic acid. For instance, a substituted phenylacetic acid can be converted to its corresponding amide and then reduced to the phenethylamine. Subsequent acylation of the phenethylamine provides the necessary β-phenylethylamide for the Bischler-Napieralski cyclization. The choice of substituents on the starting phenyl ring is crucial as they can influence the cyclization step and can be important for the final application of the target molecule.

Direct Halogenation Techniques for Isoquinoline Functionalization

Once the isoquinoline scaffold is in hand, the introduction of bromine at the C3 position and chlorine at the C4 position requires highly regioselective methods. The electronic properties of the isoquinoline ring typically direct electrophilic substitution to the C5 and C8 positions. Therefore, specialized strategies are necessary to achieve the desired C3 and C4 substitution pattern.

A plausible strategy for the synthesis of this compound involves a sequential halogenation approach. A recently developed method for the direct C4-halogenation of isoquinolines utilizes a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization. acs.org This method has shown high site-selectivity for the C4 position.

Therefore, one could envision a two-step process starting with 3-bromoisoquinoline (B184082). The C4-chlorination of 3-bromoisoquinoline using this dearomatization-rearomatization strategy would be a potential route. However, the compatibility of a C3-bromo substituent with this reaction has not been explicitly reported and would need experimental validation. acs.org

Alternatively, starting with isoquinoline, one could first perform the C4-chlorination to yield 4-chloroisoquinoline (B75444). The subsequent challenge would be the regioselective bromination at the C3 position. Direct bromination of 4-chloroisoquinoline would likely lead to a mixture of products, with substitution on the benzene (B151609) ring being a probable side reaction. Therefore, a more directed approach would be necessary.

A proposed reaction sequence could be:

C4-Chlorination of Isoquinoline: Using a method such as the Boc₂O-mediated dearomatization-rearomatization strategy with a chlorinating agent like trichloroisocyanuric acid (TCCA). acs.org

C3-Bromination of 4-Chloroisoquinoline: This step is more challenging. A possible approach could involve the N-oxidation of 4-chloroisoquinoline to 4-chloroisoquinoline N-oxide. The N-oxide functionality is known to activate the C1 and C3 positions for certain transformations. However, direct C3-bromination might still be difficult to control.

A summary of potential direct halogenation reagents is presented in Table 1.

PositionHalogenReagent(s)Notes
C4ChlorineBoc₂O, TCCA, then acidOne-pot dearomatization-rearomatization strategy. acs.org
C4BromineBoc₂O, NBS, then acidOne-pot dearomatization-rearomatization strategy. acs.org
C5BromineNBS in concentrated H₂SO₄Direct bromination of isoquinoline. researchgate.net

The use of directing groups is a powerful strategy to control the regioselectivity of C-H functionalization reactions. For isoquinoline, various functional groups can be temporarily installed to direct halogenation to a specific position. For instance, an 8-aminoquinoline (B160924) directing group has been used to facilitate C5-halogenation. researchgate.net

For the synthesis of this compound, one could hypothetically install a directing group at the C1 or C3 position that would favor subsequent halogenation at the C4 position, and vice-versa. However, literature precedents for a directing group strategy that enables the specific 3-bromo-4-chloro substitution pattern are scarce.

Cyclization Approaches to this compound

An alternative to the post-functionalization of a pre-formed isoquinoline ring is the cyclization of a precursor that already contains the desired halogen atoms or their precursors.

Bischler-Napieralski Cyclization Variants

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. mdpi.comrsc.org This reaction involves the intramolecular cyclization of a β-phenylethylamide, typically promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). mdpi.comrsc.org

The use of halogenated N-phenethylamides in the Bischler-Napieralski reaction has been reported to successfully yield halogenated 3,4-dihydroisoquinolines. nih.govacs.org This suggests that a suitably substituted β-phenylethylamide could serve as a precursor to this compound.

A hypothetical synthetic route could involve the following steps:

Synthesis of a Halogenated Phenethylamine: Starting from a commercially available halogenated phenylacetic acid, for example, 2-bromo-3-chlorophenylacetic acid. This would be converted to the corresponding phenethylamine.

Amide Formation: The resulting phenethylamine would be acylated, for instance with acetyl chloride, to form the N-(2-(2-bromo-3-chlorophenyl)ethyl)acetamide.

Bischler-Napieralski Cyclization: The amide would then be subjected to Bischler-Napieralski conditions to induce cyclization. The regioselectivity of this cyclization is a critical factor. Electron-releasing groups on the phenyl ring generally facilitate the reaction, while electron-withdrawing groups can hinder it. nih.gov The presence of two halogen atoms would likely make the cyclization challenging, potentially requiring harsh conditions.

Oxidation: The resulting 3-bromo-4-chloro-3,4-dihydroisoquinoline would then be oxidized to the final product, this compound. Common oxidizing agents for this transformation include palladium on carbon (Pd/C) or manganese dioxide (MnO₂).

A summary of typical conditions for the Bischler-Napieralski reaction is provided in Table 2.

Dehydrating AgentSolventTemperatureNotes
POCl₃ (Phosphoryl chloride)Toluene or neatRefluxCommonly used, can act as both reagent and solvent. mdpi.comrsc.org
P₂O₅ (Phosphorus pentoxide)Toluene or xyleneRefluxOften used for less reactive substrates. rsc.org
Tf₂O (Triflic anhydride)CH₂Cl₂Room temperature to 45 °CMilder conditions, often used with a base like 2-chloropyridine. nih.govacs.org

This approach, while theoretically sound, relies on the availability of the appropriately substituted starting materials and the successful regioselective cyclization, which can be influenced by the substitution pattern on the phenyl ring.

Pictet-Spengler Cyclization Modifications

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization. nrochemistry.comnih.gov The classical reaction mechanism proceeds through the formation of an iminium ion which then undergoes an intramolecular electrophilic substitution with the aromatic ring to form the heterocyclic system. nrochemistry.com

For the synthesis of an aromatic isoquinoline like this compound, significant modifications to the standard Pictet-Spengler protocol are necessary. A direct synthesis is not typical, as the reaction yields a saturated heterocyclic ring. Therefore, a modified approach would involve a multi-step sequence, beginning with a strategically substituted phenethylamine precursor.

A plausible, albeit hypothetical, pathway would commence with a 2-(2-bromo-3-chlorophenyl)ethanamine derivative. The synthesis would proceed as follows:

Condensation: The substituted phenethylamine is reacted with a suitable carbonyl compound, such as formaldehyde (B43269) or a synthetic equivalent, to form a Schiff base.

Cyclization: Treatment with a strong acid would induce the formation of the corresponding tetrahydroisoquinoline.

Aromatization: The resulting tetrahydroisoquinoline ring must then be dehydrogenated to form the aromatic isoquinoline core. This is a critical step not present in the standard Pictet-Spengler sequence and often requires strong oxidizing agents or a catalyst under harsh conditions.

Pictet-Spengler Modification Overview
Starting Material (Hypothetical) 2-(2-bromo-3-chlorophenyl)ethanamine
Key Reaction Steps 1. Condensation with a carbonyl source2. Acid-catalyzed cyclization3. Aromatization (Dehydrogenation)
Catalyst/Reagents Protic or Lewis acids (for cyclization); Oxidizing agent or dehydrogenation catalyst (e.g., Pd/C) for aromatization.
Product Formed Initially Substituted Tetrahydroisoquinoline
Final Product This compound (after aromatization)

Palladium-Catalyzed Annulation Reactions for Isoquinoline Formation

Palladium-catalyzed reactions have become powerful tools for constructing heterocyclic scaffolds. Annulation reactions, in particular, allow for the formation of the isoquinoline ring system from acyclic or simpler cyclic precursors.

Intra- and Intermolecular Cross-Coupling in Isoquinoline Construction

The construction of the isoquinoline skeleton can be efficiently achieved through palladium-catalyzed cyclization of appropriately functionalized starting materials. A prominent strategy involves the cyclization of 2-(1-alkynyl)benzaldimines. researchgate.net This method leverages palladium's ability to catalyze both C-N and C-C bond formations.

For the specific synthesis of this compound, a tailored starting material such as a 2-alkynyl-3-bromo-4-chlorobenzaldehyde derivative would be required. The general synthetic sequence is outlined below:

Iminé Formation: The substituted benzaldehyde (B42025) is first condensed with a primary amine to form the corresponding imine (benzaldimine).

Palladium-Catalyzed Cyclization: The resulting imine undergoes an intramolecular cyclization catalyzed by a Pd(II) species. The introduction of specific functional groups on the imine's nitrogen atom can promote the reaction and improve yields. researchgate.net

Subsequent Reactions: This methodology can be combined in a one-pot fashion with other cross-coupling reactions, such as the Heck reaction, to further functionalize the newly formed isoquinoline ring. researchgate.net

This approach offers a high degree of flexibility, as the substitution pattern on the final isoquinoline is determined by the substitution on the initial benzaldehyde precursor.

Palladium-Catalyzed Annulation Overview
Precursor Type 2-alkynyl-3-bromo-4-chlorobenzaldimine
Catalyst System Pd(OAc)₂ or other Pd(II) sources, often with phosphine (B1218219) ligands.
Key Transformation Intramolecular cyclization of the benzaldimine to form the isoquinoline core.
Advantages High regioselectivity determined by precursor structure; potential for one-pot sequential reactions.

Transition Metal-Catalyzed Syntheses of this compound

Direct functionalization of C-H bonds is at the forefront of modern synthetic chemistry, offering an atom- and step-economical alternative to traditional methods that require pre-functionalized substrates. nih.gov

C-H Activation and Functionalization Routes

Transition metal-catalyzed C-H activation provides a direct route to halogenated isoquinolines by selectively converting C-H bonds into C-halogen bonds. For this compound, this could theoretically be achieved by the regioselective halogenation of a simpler isoquinoline precursor.

The strategy would likely involve a directed C-H activation, where a directing group on the isoquinoline molecule guides the metal catalyst to a specific C-H bond. mdpi.com However, the inherent reactivity of the isoquinoline ring can also allow for regioselective functionalization without a directing group under specific conditions. A plausible route could start from 4-chloroisoquinoline . A transition metal catalyst, such as palladium or rhodium, could then be used to selectively activate the C-H bond at the C3 position for subsequent bromination.

Key factors for a successful C-H functionalization include:

Catalyst Choice: Palladium, rhodium, and cobalt complexes are known to be effective for C-H activation. nih.govrsc.org

Oxidant: An appropriate oxidant is often required to facilitate the catalytic cycle.

Halogen Source: A suitable bromine source (e.g., N-bromosuccinimide) is needed for the halogenation step.

This method avoids the complex synthesis of substituted precursors, making it a highly efficient, though challenging, synthetic pathway.

Sequential Catalytic Processes for Dihalogenated Isoquinolines

The synthesis of a dihalogenated compound like this compound is well-suited to a sequential catalytic approach. This strategy involves the stepwise introduction of the two different halogen atoms onto the isoquinoline core using two distinct catalytic C-H functionalization reactions.

A potential two-step, one-pot or sequential process could be envisioned as follows:

Step 1: C-H Chlorination: Starting with isoquinoline, a palladium-catalyzed C-H activation reaction could be employed to introduce a chlorine atom at the C4 position. The selectivity of this step is crucial.

Step 2: C-H Bromination: The resulting 4-chloroisoquinoline would then be subjected to a second C-H activation/halogenation cycle, designed to be selective for the C3 position, yielding the final this compound.

Controlling the regioselectivity in each step is the primary challenge. The electronic properties of the isoquinoline ring change after the first halogenation, which can be exploited to direct the second functionalization to the desired position.

Sequential C-H Activation Overview
Starting Material Isoquinoline
Step 1 (Catalytic) C-H activation and chlorination at C4 position.
Intermediate 4-Chloroisoquinoline
Step 2 (Catalytic) C-H activation and bromination at C3 position.
Advantage High atom economy; avoids pre-functionalized starting materials.
Challenge Achieving high regioselectivity in both sequential steps.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines.

For the synthesis of this compound, several green approaches could be adopted to improve the sustainability of the previously mentioned methods:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. rsc.org This could be applied to palladium-catalyzed coupling or annulation reactions.

Alternative Solvents: Replacing hazardous or volatile organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol can significantly reduce the environmental impact of a synthesis. rsc.org

Solvent-Free Conditions: Performing reactions under solvent-free or solid-state conditions, for instance by grinding reagents together, represents an ideal green chemistry scenario, minimizing waste entirely. rsc.org

Catalyst Recovery and Reuse: Developing heterogeneous or nanoparticle-based catalysts that can be easily separated from the reaction mixture and reused multiple times is a key goal for sustainable catalysis. mdpi.com

These sustainable practices are not mutually exclusive and can often be combined to create highly efficient and environmentally benign synthetic protocols for complex molecules like this compound. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical synthesis. rsc.orgjocpr.com These methods not only minimize the use of hazardous organic solvents but can also lead to improved reaction rates, higher yields, and simpler purification procedures. rsc.orgjocpr.com

Solvent-free synthesis is often achieved through techniques like grinding or ball milling, where mechanical energy is used to facilitate reactions between solid-state reactants. rsc.orgjocpr.com For the synthesis of nitrogen-containing heterocycles, these mechanochemical methods have proven effective. rsc.org While direct literature on the solvent-free synthesis of this compound is scarce, the principles have been successfully applied to structurally related compounds. For instance, the condensation of substituted ketones with anilines to form imines, a common step in building heterocyclic frameworks, can be performed efficiently under solvent-free grinding conditions. jocpr.com This approach, often catalyzed by a minimal amount of acid, demonstrates the potential for creating precursors to the isoquinoline core without bulk solvents. jocpr.com

Microwave irradiation is frequently combined with solvent-free conditions to further enhance reaction efficiency. cem.com The reactants can be adsorbed onto solid supports, such as basic alumina, and then irradiated, leading to rapid and high-yielding transformations. cem.com This synergy between microwave energy and the absence of a solvent facilitates high-speed, cost-effective, and environmentally benign production routes that are increasingly relevant for the synthesis of complex pharmaceutical intermediates. rsc.orgbspublications.net

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov The primary benefits include drastic reductions in reaction times (from hours to minutes), lower energy consumption, and often higher product yields. bspublications.netnih.gov These advantages are due to the efficient and direct transfer of energy to the reacting molecules, leading to rapid heating. bspublications.net

In the context of halogenated quinolines and isoquinolines, microwave irradiation has been effectively used to optimize synthetic protocols. For example, the synthesis of quinoline-fused benzodiazepines from 3-bromomethyl-2-chloro-quinoline precursors was achieved with excellent yields (92-97%) in a microwave reactor at 80°C. researchgate.net This demonstrates the applicability of microwave heating to precursors that are structurally very similar to those required for this compound.

A comparative study on the synthesis of a benazepril (B1667978) intermediate, which involves transformations of a bromo-substituted cyclic amide, highlights the dramatic rate acceleration possible with microwave assistance. nih.gov While conventional methods required several hours, microwave irradiation accomplished the same steps in mere minutes with comparable yields. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Benazepril Intermediate

Reaction Step Conventional Method (Time) Microwave Method (Time) Yield (%) (Conventional) Yield (%) (Microwave)
Step A 8 h 8 min ~70% ~75%
Step B 6 h 6 min ~60% ~65%

Data derived from a study on a related bromo-substituted heterocyclic system. nih.gov

This rapid and efficient heating allows for swift optimization of reaction conditions, making MAOS a highly valuable technique in the synthesis of complex pharmaceutical compounds. bspublications.netnih.gov

Flow Chemistry Approaches for Enhanced Yield and Selectivity

Continuous flow chemistry has become a transformative technology in chemical manufacturing, providing superior control over reaction parameters compared to traditional batch processing. researchgate.netplu.mx This methodology offers significant improvements in heat and mass transfer, safety, and scalability. researchgate.net

The synthesis of isoquinoline derivatives has been successfully adapted to flow chemistry systems. For instance, a flow-microreactor system has been used to generate 1,2,3,4-tetrahydroisoquinolines from aziridine (B145994) precursors, where precise temperature control was critical for the reaction's success. researchgate.net Furthermore, a continuous-flow approach has been developed for the electrochemical synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, demonstrating the integration of multiple advanced techniques. rsc.org This method proceeds under metal-free and oxidant-free conditions, and the scale-up was achieved simply by extending the operation time of the flow system without altering reaction conditions. rsc.org

These examples underscore the potential of flow chemistry for the synthesis of this compound, offering a pathway to enhanced yield and selectivity through precise control of temperature, pressure, and reaction time. The ability to telescope multiple reaction steps without isolating intermediates further streamlines the manufacturing process, making it highly attractive for industrial applications. researchgate.net

Photocatalytic and Electrosynthetic Methodologies

Modern synthetic chemistry is increasingly turning to photocatalysis and electrosynthesis to drive reactions under mild and environmentally friendly conditions. nih.govwikipedia.org These methods utilize light or electrical energy to generate highly reactive intermediates, enabling transformations that are often difficult to achieve through conventional thermal methods. nih.govbeilstein-journals.org

Photocatalysis uses a photocatalyst that, upon absorbing light, initiates a chemical reaction. wikipedia.org While direct photocatalytic synthesis of this compound is not widely reported, the synthesis of polysubstituted quinolines from 2-vinylarylimines has been achieved using visible-light-excited 9,10-phenanthrenequinone as a photocatalyst. nih.gov This process involves the one-electron oxidation of the imine substrate, which triggers an electrocyclization to form the quinoline (B57606) core in up to quantitative yields at room temperature. nih.gov This highlights the potential for developing similar photocatalytic cyclization strategies for isoquinoline skeletons.

Electrosynthesis employs an electric current to drive oxidation or reduction reactions. This technique offers a high degree of control over reaction conditions and often avoids the need for chemical oxidants or reductants. rsc.orgbeilstein-journals.org The electrosynthesis of various organophosphorus compounds, including those involving C-P bond formation with heterocycles like indoles, demonstrates the power of this method. beilstein-journals.orgbeilstein-journals.org More specifically, electrosynthesis has been applied to the preparation of biaryls from haloarenes, including haloisoquinolines. scispace.com A continuous-flow electrochemical approach for synthesizing isoquinoline-1,3(2H,4H)-diones showcases a green and efficient pathway that is both metal-free and oxidant-free. rsc.org

Advanced Synthetic Strategies and Scale-Up Considerations

The synthesis of complex, multi-substituted molecules like this compound necessitates sophisticated strategies to control the placement of functional groups and to ensure the viability of the process on a larger scale.

Chemo- and Regioselective Synthesis via Protecting Group Chemistry

Achieving the correct substitution pattern on the isoquinoline core is a significant challenge that often requires the strategic use of protecting groups to control chemo- and regioselectivity. Protecting groups temporarily block a reactive site, allowing a chemical modification to occur at another position.

A versatile synthesis of substituted isoquinolines, which successfully produced the novel compound 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, exemplifies this approach. harvard.edu The synthesis relied on a sequence of reactions, including directed metalation and electrophilic trapping, where the precise order and choice of reagents dictated the final substitution pattern. harvard.edu

The use of specific protecting groups can also enable switchable reaction pathways. For example, in a copper-catalyzed synthesis of isoquinolines from (E)-2-alkynylaryl oximes, the presence or absence of a protecting group on the oxime's hydroxyl function selectively triggered either N-O or O-H bond cleavage, leading to the formation of either isoquinoline N-oxides or isoquinolines, respectively. rsc.org This demonstrates a high level of chemoselectivity. Similarly, the 4-oxazolin-2-one system has been employed as a protecting group to facilitate the synthesis of C(α)-hydroxylated tetrahydrobenzylisoquinolines. acs.org Protecting-group-free syntheses are highly desirable for their atom and step economy, and successful strategies have been developed for certain isoquinoline alkaloids using nickel-catalyzed annulation reactions. nih.gov

Practical Large-Scale Synthesis Protocols

Transitioning a synthetic route from the laboratory bench to industrial production requires a robust, scalable, and economically viable protocol. Key considerations include the cost of starting materials, reaction yields, operational simplicity, and environmental impact. google.com

A patent for the preparation of 6-bromo-4-chloroquinoline, a constitutional isomer of the title compound, provides a relevant model for a large-scale process. google.com The method involves a three-step reaction sequence starting from 4-bromoaniline (B143363) and ethyl propiolate.

Table 2: Industrial Synthesis Protocol for 6-Bromo-4-chloroquinoline | Step | Reaction | Reagents | Key Conditions | Yield | | :--- | :--- | :--- | :--- | :--- | | 1 | Acrylate (B77674) Formation | 4-bromoaniline, ethyl propiolate | Methanol, 40°C, 48h | 99% | | 2 | Cyclization | 3-(4-bromoanilino)ethyl acrylate | Diphenyl ether, 200°C, 2h | 77% | | 3 | Chlorination | 6-bromoquinolin-4(1H)-one | Phosphorus trichloride, Toluene | Reflux, 2h | ~90% | Data from a patent describing an analogous industrial process. google.com

Chemical Transformations and Derivatization of 3 Bromo 4 Chloroisoquinoline

Cross-Coupling Reactions at the Bromine-Substituted C3 Position

The bromine atom at the C3 position of 3-bromo-4-chloroisoquinoline is generally more reactive than the chlorine atom at the C4 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity, stemming from the weaker carbon-bromine bond compared to the carbon-chlorine bond, allows for selective functionalization at the C3 position.

Suzuki-Miyaura Coupling for C3 Arylation/Alkenylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgrsc.org In the context of this compound, this reaction is employed to introduce aryl or alkenyl groups at the C3 position by reacting it with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a variety of aryl and heteroaryl boronic acids. nih.gov Generally, both electron-rich and electron-deficient aryl boronic acids are effective coupling partners. nsf.gov However, the reaction can be sensitive to the stability of the boronic acid, with some, like certain heteroaryl boronic acids, being prone to protodeboronation under the reaction conditions. nih.gov For instance, less stable boronic acids such as 6-fluoro-3-pyridyl and 2-benzofuranyl boronic acid are known to readily undergo this side reaction. nih.gov The use of potassium heteroaryltrifluoroborates can sometimes offer an advantage in terms of stability. nih.gov Highly fluorinated boronic acids may also present challenges, potentially leading to protodeboronation and inhibiting the catalyst. beilstein-journals.org

The following table provides examples of different boronic acids used in Suzuki-Miyaura coupling reactions.

Table 1: Examples of Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid/Ester Coupling Partner Catalyst System Product Yield (%) Reference
Phenylboronic acid Haloarenes Pd(PPh₃)₄ / Base Biphenyl - libretexts.org
5-Indole boronic acid 3-Chloroindazole P2 (2.5 mol%), K₃PO₄ 3-(5-Indolyl)indazole 91-99 nih.gov
4-Methoxyphenylboronic acid 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine - 5-(4-Methoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine - frontiersin.org
2-Fluoro-5-bromo-3-pyridine boronic acid 3,5-Dichloropyridazine Pd(PPh₃)₄ / Na₂CO₃ 3-(2-Fluoro-5-bromo-3-pyridyl)-5-chloropyridazine Major Isomer rsc.orgnih.gov

This table is for illustrative purposes and does not represent reactions with this compound itself but showcases the diversity of boronic acids used in similar coupling reactions.

The choice of catalyst and ligand is crucial for achieving high selectivity and efficiency in the Suzuki-Miyaura coupling. rsc.org Palladium complexes, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands, are commonly used. libretexts.org For challenging couplings, including those with less reactive chlorides or those requiring high selectivity, the use of bulky and electron-rich phosphine ligands like XPhos and SPhos, often in the form of pre-catalysts, can be beneficial. nih.gov For instance, in the coupling of bromopyrazoles, the XPhos-derived precatalyst P1 provided higher yields. nih.gov

The selectivity of the reaction for the C3-Br bond over the C4-Cl bond is a key consideration. While the inherent reactivity difference between C-Br and C-Cl bonds generally favors reaction at C3, the choice of ligand can further enhance this selectivity. nsf.gov In some cases, specific ligands can even reverse the expected selectivity. nih.gov For example, in the coupling of 2-chloro-6-bromoquinoline, Pd(PPh₃)₄ favored reaction at C2 (analogous to C3 in isoquinoline), while Pd(dppf)Cl₂ promoted reaction at the C6-bromo position. nih.gov The solvent can also play a significant role in modulating selectivity. escholarship.org

Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Base Solvent Substrate Type Key Observation Reference
Pd(OAc)₂ PPh₃ Na₂CO₃ MeOH Dihaloquinolines Can modulate site-selectivity rsc.orgnih.gov
Pd₂(dba)₃·CHCl₃ - K₂CO₃ EtOH Dihaloquinolines Can influence site-selectivity rsc.orgnih.gov
P2 (precatalyst) - K₃PO₄ Dioxane/H₂O Nitrogen-rich heterocycles Superior results for certain substrates nih.gov
P1 (precatalyst) XPhos K₃PO₄ Dioxane/H₂O Bromopyrazoles Provided higher yields nih.gov

Sonogashira Coupling for C3 Alkynylation

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, often an amine. libretexts.org It allows for the introduction of alkyne moieties, which are versatile functional groups that can be further transformed. organic-chemistry.org

In the case of this compound, Sonogashira coupling can be selectively performed at the C3 position to yield 3-alkynyl-4-chloroisoquinolines. researchgate.net The reaction's selectivity is driven by the higher reactivity of the C-Br bond compared to the C-Cl bond. libretexts.org A variety of terminal alkynes, both aliphatic and aromatic, can be used to synthesize a range of alkynylated isoquinoline (B145761) derivatives. frontiersin.orgrsc.org These products can serve as intermediates for the synthesis of more complex molecules, including those with potential biological activity. rsc.org

Table 3: Examples of Sonogashira Coupling for Alkynylation

Aryl Halide Alkyne Catalyst System Product Yield (%) Reference
2,4-Dichloroquinoline Various terminal alkynes Pd/C-Cu 2-Alkynyl-4-chloroquinolines - researchgate.net
1-Bromo-4-iodobenzene Trimethylsilylacetylene - bis(4-Bromophenyl)acetylene - wikipedia.org
5-Bromo-1H-pyrrolo[2,3-b]pyridine 3-Ethynylpyridine - 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine - frontiersin.org

This table illustrates the general application of Sonogashira coupling for alkynylation and does not exclusively feature this compound.

Heck and Stille Coupling Reactions at C3

Besides Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions can also be utilized for the functionalization of the C3 position of this compound.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction would allow for the introduction of vinyl groups at the C3 position of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

The Stille reaction couples an organotin compound with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method offers a broad substrate scope and is known for its tolerance of various functional groups. ikm.org.my For this compound, a Stille coupling with an appropriate organostannane could introduce a wide range of substituents at the C3 position. mdpi.com However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. libretexts.orgorganic-chemistry.org

Table 4: Overview of Heck and Stille Coupling Reactions

Reaction Electrophile Nucleophile Catalyst Key Feature Reference
Heck Coupling Aryl/Vinyl Halide Alkene Palladium Forms substituted alkenes organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination for C3-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen (C-N) bonds, coupling aryl halides with amines. organic-chemistry.orgresearchgate.net This reaction is particularly effective for the selective functionalization of the C3 position of this compound, leveraging the higher reactivity of the aryl bromide compared to the aryl chloride in the catalytic cycle. The synthesis of aryl amines via this method typically involves an aryl halide, a primary or secondary amine, a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.org

The Buchwald-Hartwig reaction provides reliable access to a diverse range of C3-amino substituted isoquinolines from the this compound precursor. By carefully selecting the amine coupling partner, a wide array of C3-aryl and C3-alkylamino derivatives can be synthesized. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions. nih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The selection of a suitable phosphine ligand is crucial for the efficiency of the catalytic cycle, with biaryl phosphine ligands often demonstrating superior performance. mit.edu

Catalyst PrecursorLigandBaseSolventAmineProduct Type
Pd₂(dba)₃tBu₃P·HBF₄Sodium tert-butoxideTolueneArylamineC3-Arylaminioisoquinoline
Pd(OAc)₂XPhosCs₂CO₃TolueneAlkylamineC3-Alkylaminoisoquinoline
[Pd(allyl)Cl]₂t-BuXPhost-BuONaTolueneHeterocyclic AmineC3-(Heteroarylamino)isoquinoline
Pd₂(dba)₃JohnPhosK₃PO₄DioxanePrimary AmineC3-(Alkylamino)isoquinoline

This table represents typical conditions for Buchwald-Hartwig amination reactions and their application to the C3-bromo position of the isoquinoline core. The specific substrate may require optimization. nih.govtcichemicals.comrsc.org

Chemical Reactivity and Functionalization at the Chlorine-Substituted C4 Position

While the C3 position is readily functionalized via cross-coupling reactions, the C4 position exhibits its own distinct reactivity, primarily influenced by the adjacent electron-withdrawing imine nitrogen of the isoquinoline ring. thieme-connect.de This electronic feature makes the C4 carbon susceptible to various transformations, including nucleophilic aromatic substitution and metal-mediated reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing aryl halides that are activated by electron-withdrawing groups. libretexts.org In the context of this compound, the chlorine atom at the C4 position is activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring, resulting in the substituted product.

The activated nature of the C4 position allows for the introduction of various nucleophiles.

Amination: Reaction with primary or secondary amines (R₂NH) under suitable conditions yields 4-aminoisoquinoline (B122460) derivatives.

Alkoxylation: Treatment with alkoxides (RO⁻) or alcohols in the presence of a strong base leads to the formation of 4-alkoxyisoquinolines.

Thiolation: The use of thiolates (RS⁻) or thiols with a base provides access to 4-thioether-substituted isoquinolines.

The reactivity in SNAr reactions is generally higher for 4-haloisoquinolines compared to other positions due to the electronic influence of the ring nitrogen. scispace.com

NucleophileReagent ExampleProduct
AmineMorpholine4-(Morpholino)-3-bromoisoquinoline
AlkoxideSodium methoxide (B1231860)3-Bromo-4-methoxyisoquinoline
ThiolateSodium thiophenoxide3-Bromo-4-(phenylthio)isoquinoline

This table illustrates the types of products accessible via SNAr reactions at the C4 position.

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent such as n-butyllithium or t-butyllithium. tcnj.edu For this compound, selective metal-halogen exchange at the C4 position can be achieved, followed by quenching with an electrophile (E⁺).

The general rate of exchange for halogens is I > Br > Cl, which would suggest the C3-bromo position would react first. wikipedia.org However, studies on dihaloquinolines have shown that regioselective exchange at the C4 position is possible, allowing for the introduction of a wide range of substituents. researchgate.net The resulting 4-lithio-3-bromoisoquinoline intermediate is a potent nucleophile that can react with electrophiles such as aldehydes, ketones, alkyl halides, or carbon dioxide to introduce new functional groups. tcnj.eduthieme-connect.com

Reaction Scheme: Metal-Halogen Exchange at C4

Exchange: this compound + n-BuLi → 3-Bromo-4-lithioisoquinoline + n-BuCl

Quenching: 3-Bromo-4-lithioisoquinoline + E⁺ → 4-E-3-bromoisoquinoline

Direct functionalization of the C4 position without pre-activation via metal-halogen exchange offers a more atom-economical route. Several strategies have been developed to achieve direct arylation and alkylation.

One notable method involves the de novo synthesis of the isoquinoline ring, where the C4 substituent is introduced during the ring-forming process. For example, the condensation of lithiated o-tolualdehyde imines with nitriles generates an intermediate that can be trapped at the C4 position with various electrophiles, including alkyl halides, to yield 4-alkyl-substituted isoquinolines. nih.govharvard.edu

Another approach is the direct C4 halogenation of isoquinolines via a dearomatization-rearomatization sequence, for instance, using Boc₂O. acs.org The resulting 4-halo-isoquinoline can then serve as a substrate in standard cross-coupling reactions like the Suzuki or Sonogashira reaction to introduce aryl or alkynyl groups, respectively. acs.org

ReactionMethodReagentsProduct
Direct AlkylationDe Novo Synthesis/Electrophilic TrapLithiated o-tolualdehyde imine, nitrile, alkyl halide4-Alkyl-3-substituted isoquinoline
Direct ArylationHalogenation & Cross-CouplingBoc₂O, NBS; then Arylboronic acid, Pd catalyst4-Arylisoquinoline

This table summarizes modern methods for the direct functionalization of the isoquinoline C4 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C4

Dual Functionalization Strategies Utilizing Both Halogen Centers

The differential reactivity of the bromine and chlorine substituents on the this compound scaffold allows for dual functionalization strategies, enabling the introduction of various functional groups in a controlled manner.

The bromine and chlorine atoms at the 3- and 4-positions, respectively, exhibit orthogonal reactivity, which can be exploited for selective functionalization. The bromine atom is generally more susceptible to certain transformations, such as Suzuki-Miyaura cross-coupling reactions, while the chlorine atom can remain intact under these conditions. This differential reactivity allows for a stepwise approach to derivatization. For instance, the bromine can be selectively replaced with an aryl group via a palladium-catalyzed coupling reaction, followed by a subsequent modification at the chlorine position.

Conversely, under specific conditions, the chlorine atom can be the more reactive site. For example, in nucleophilic aromatic substitution reactions, the chlorine at the 4-position can be displaced by a nucleophile. The choice of reagents and reaction conditions, such as the solvent and temperature, plays a crucial role in dictating which halogen participates in the reaction. For example, using a strong base like sodium methoxide might favor substitution at one position over the other.

A study on the synthesis of polysubstituted isoquinolines demonstrated that a 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline could be synthesized, highlighting the ability to incorporate multiple different halogens which can then be selectively reacted. nih.gov

One-pot multi-component reactions (MCRs) provide an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, enhancing atom economy and reducing waste. wikipedia.orgresearchgate.net While specific MCRs involving this compound are not extensively documented in the provided results, the principles of MCRs can be applied to this scaffold. For example, a hypothetical MCR could involve the simultaneous reaction of this compound with a boronic acid and another nucleophile in the presence of a suitable catalyst, leading to the formation of a disubstituted isoquinoline derivative in a single operation. researchgate.netnih.gov The development of such reactions would offer a rapid and versatile route to a library of novel isoquinoline derivatives. rsc.org

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is a key site for chemical modifications, influencing the electronic properties and biological activity of the resulting compounds.

The nitrogen atom of the isoquinoline ring can undergo N-alkylation by reacting with alkyl halides to form quaternary isoquinolinium salts. This modification introduces a positive charge and can significantly alter the compound's solubility and biological interactions. forecastchemicals.com

Furthermore, the isoquinoline nitrogen can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Isoquinoline N-oxides are versatile intermediates that can undergo further transformations. For example, the rearrangement of 3-chloroisoquinoline-N-oxide with acetic anhydride (B1165640) has been shown to produce 3-chloro-4-acetoxyisoquinoline. researchgate.net

Isoquinoline and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. forecastchemicals.comatlanticoer-relatlantique.ca The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. The substituents on the isoquinoline ring, such as the bromine and chlorine atoms in this compound, can influence the electronic properties of the nitrogen atom and, consequently, the coordination properties of the ligand. atlanticoer-relatlantique.ca The development of new ligands based on the this compound scaffold could lead to novel metal complexes with interesting catalytic or material properties. For instance, bipyridine derivatives, which share structural similarities with isoquinolines, are widely used as ligands in coordination chemistry. forecastchemicals.com

Rearrangement Reactions and Cascade Transformations Involving this compound

Rearrangement and cascade reactions offer powerful tools for the construction of complex molecular architectures from simpler precursors.

While specific examples of complex rearrangement reactions involving this compound are not prevalent in the provided search results, related isoquinoline derivatives undergo interesting transformations. For instance, the reaction of 4-amino-3-bromoisoquinoline (B112583) with potassium amide in liquid ammonia (B1221849) leads to a ring contraction, forming 1-cyanoisoindole. researchgate.net This suggests that under certain conditions, the this compound ring system could be susceptible to skeletal rearrangements.

Cascade reactions, which involve a series of consecutive intramolecular reactions, can lead to the rapid assembly of complex polycyclic systems. wikipedia.org A metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been used to synthesize isoquinoline-1,3(2H,4H)-dione derivatives. Although this example does not directly involve this compound, it demonstrates the potential for developing cascade reactions that incorporate this versatile building block to generate novel and complex heterocyclic structures.

Role of 3 Bromo 4 Chloroisoquinoline As a Synthetic Intermediate and Scaffold in Chemical Research

Strategic Building Block for Complex Heterocyclic Systems

The unique electronic and steric properties of the 3-bromo-4-chloroisoquinoline scaffold make it an ideal starting point for constructing elaborate heterocyclic frameworks that are often pursued in materials science and medicinal chemistry.

This compound is a well-suited precursor for the synthesis of fused polycyclic aromatic compounds, which are of interest for their electronic properties and potential applications in organic electronics. A common strategy to achieve such structures involves a two-step sequence of palladium-catalyzed cross-coupling reactions.

First, a Suzuki or Stille coupling can be performed at the more reactive C-3 position to introduce an aryl or vinyl group. The resulting 3-substituted-4-chloroisoquinoline can then undergo a second, intramolecular cyclization reaction, such as a direct arylation (C-H activation) or another cross-coupling reaction, to form a new ring fused to the isoquinoline (B145761) core. This sequential approach allows for the controlled assembly of complex, planar aromatic systems.

Table 1: Theoretical Reaction Sequence for Fused Ring Synthesis

Step Reaction Type Position Reagent Example Resulting Structure
1 Suzuki Coupling C-3 (Bromo) 2-Formylphenylboronic acid 3-(2-Formylphenyl)-4-chloroisoquinoline

The dihalo functionality of this compound provides the necessary handles to build annulated (ring-fused) and bridged isoquinoline structures. Annulated systems can be constructed by introducing a substituent at the C-3 position that contains a reactive group capable of subsequently forming a ring by reacting with the C-4 position.

For instance, a Sonogashira coupling at the C-3 position with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) can be followed by an intramolecular cyclization onto the C-4 position via nucleophilic aromatic substitution. This strategy leads to the formation of novel heterocyclic rings fused to the b-face of the isoquinoline core. While specific examples utilizing this compound are not extensively detailed in peer-reviewed literature, the underlying chemical principles are well-established for dihalo-heterocycles.

Intermediate in the Synthesis of Diverse Compound Libraries

The ability to perform selective modifications at two different positions makes this compound an excellent intermediate for generating libraries of related compounds for high-throughput screening in drug discovery and agrochemical research. Patent literature has described the use of this scaffold in general synthetic schemes to produce libraries of α4β7 integrin inhibitors, demonstrating its practical application in creating molecular diversity. google.com

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions. This compound is an ideal starting material for DOS strategies due to its two orthogonal reactive sites. A library of compounds can be generated by first reacting a range of boronic acids or organostannanes at the C-3 position. This initial set of intermediates can then be further diversified by performing a second, different set of coupling reactions at the C-4 position. This two-dimensional diversification approach allows for the rapid generation of a large number of unique structures from a single, common core.

Table 2: Example of a Diversity-Oriented Synthesis Strategy

Stage Position Targeted Example Reaction Diversity Input
First Diversification C-3 (Bromo) Suzuki Coupling Library of Boronic Acids (R¹-B(OH)₂)

| Second Diversification | C-4 (Chloro) | Buchwald-Hartwig Amination | Library of Amines (R²-NH₂) |

The robust and predictable nature of palladium-catalyzed cross-coupling reactions makes this compound highly amenable to parallel synthesis. In this approach, the same reaction is carried out simultaneously on a set of different starting materials in a multi-well plate format. For example, an array of 96 different boronic acids can be coupled to this compound in a single experiment to produce 96 unique 3-aryl-4-chloroisoquinoline derivatives. This high-throughput methodology is essential for rapidly building the large compound libraries needed for modern drug discovery programs.

Application in Agrochemistry Research (Focus on Synthetic Strategy)

While the core structure of isoquinoline is found in some biologically active compounds used in agriculture, specific research detailing the application of this compound as a key intermediate in the synthesis of agrochemicals is not widely available in the public domain. However, the synthetic versatility of this compound makes it a strong candidate for inclusion in discovery programs for new herbicides, fungicides, and insecticides.

The synthetic strategies employed in agrochemical research mirror those in pharmaceutical discovery. A typical approach would involve using this compound as a central scaffold to be decorated with various functional groups known to impart pesticidal activity. High-throughput parallel synthesis would be employed to generate a library of derivatives, which would then be screened for biological activity against various pests and pathogens. The ability to quickly create a diverse set of molecules from this intermediate would be a significant asset in the search for new and effective crop protection agents.

Precursor to Agrochemical Scaffolds and Targets

The development of modern crop protection agents relies heavily on the synthesis and screening of novel molecular scaffolds. Halogen atoms and heterocyclic rings are key components in many commercially successful pesticides. nih.govresearchgate.net The introduction of halogens into an active ingredient is a critical tool for modulating the physicochemical and biological properties of crop protection compounds. nih.govresearchgate.net Isoquinoline derivatives, as a class of N-heterocycles, have been explored for their potential bactericidal and fungicidal activities. researchgate.net

This compound represents an ideal starting material for generating diverse libraries of compounds for agrochemical screening. The presence of two distinct halogen atoms at the C3 and C4 positions allows for selective and sequential chemical modifications. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic changes to a core molecule are made to optimize efficacy and safety.

The primary utility of the bromo and chloro substituents lies in their capacity to participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The differential reactivity of C-Br versus C-Cl bonds (typically C-Br is more reactive) allows for programmed, site-selective modifications.

Table 1: Potential Cross-Coupling Reactions for Agrochemical Scaffold Synthesis from this compound
Reaction TypeDescriptionPotential Functional Groups IntroducedTarget Agrochemical Scaffolds
Suzuki-Miyaura CouplingPalladium-catalyzed reaction of the organohalide with a boronic acid or ester to form C-C bonds. wikipedia.orgAryl, heteroaryl, alkyl, or vinyl groupsBiphenyl- or styrenyl-isoquinolines
Buchwald-Hartwig AminationPalladium-catalyzed formation of C-N bonds from an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgPrimary/secondary amines, amides, carbamatesAmino-isoquinolines and derivatives
Sonogashira CouplingPalladium- and copper-cocatalyzed coupling of an aryl halide with a terminal alkyne. nrochemistry.comwikipedia.orgAlkynyl groupsAlkynyl-isoquinolines
Heck CouplingPalladium-catalyzed reaction of an unsaturated halide with an alkene.Alkenyl groupsStyrenyl- and other alkenyl-isoquinolines
Stille CouplingPalladium-catalyzed coupling of an organohalide with an organotin compound.Aryl, vinyl, alkyl groupsVarious substituted isoquinolines

By leveraging these reactions, chemists can systematically replace the bromine and chlorine atoms with a vast array of chemical moieties. For instance, a Suzuki-Miyaura coupling could be performed selectively at the more reactive C3-Br position to introduce a specific aryl group, followed by a Buchwald-Hartwig amination at the C4-Cl position to install an amine functionality. This step-wise approach enables the rapid generation of a multitude of structurally distinct molecules from a single, readily accessible precursor, which is a key strategy in the discovery of new agrochemical leads.

Precursor in Material Science and Optoelectronic Research (Focus on Synthetic Utility)

The isoquinoline framework is a valuable component in the design of functional organic materials due to its rigid, aromatic structure and inherent electronic properties. These materials find applications in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The synthesis of these materials often requires the construction of large, conjugated π-systems to facilitate charge transport and tune photophysical properties.

This compound serves as a strategic building block for the bottom-up synthesis of such materials. The halogen substituents are synthetic handles for extending the π-conjugation of the isoquinoline core through cross-coupling chemistry. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly powerful in this context for their ability to forge new C-C bonds and create larger aromatic systems or conjugated enynes. fishersci.seorganic-chemistry.org

For example, a double Sonogashira coupling reaction on this compound with a di-alkyne could lead to the formation of a larger, rigid scaffold. Similarly, sequential Suzuki-Miyaura couplings, exploiting the reactivity difference between the C-Br and C-Cl bonds, can be used to introduce different aromatic or heteroaromatic units at the 3- and 4-positions, leading to precisely engineered molecular structures with tailored electronic and optical properties. This controlled, stepwise functionalization is essential for fine-tuning the performance of organic electronic materials.

Conductive and photoactive polymers are at the forefront of materials science, with applications ranging from flexible electronics to solar cells. wikipedia.org A key feature of these polymers is a conjugated backbone of alternating single and double bonds, which allows for the delocalization of electrons. nobelprize.org The synthesis of such polymers often involves the polymerization of functionalized monomers.

This compound can be envisioned as a precursor to monomers for such polymerization reactions. Through established synthetic transformations, the bromo and chloro groups can be converted into polymerizable functionalities. For instance:

Sonogashira coupling with trimethylsilylacetylene, followed by deprotection, can convert both the C-Br and C-Cl positions into terminal alkynes. The resulting 3,4-diethynylisoquinoline could then serve as a monomer in polymerization reactions to create a poly(isoquinoline-ethynylene) derivative, a type of conjugated polymer.

Suzuki-Miyaura coupling with a diboronic ester can be used to prepare a monomer suitable for polymerization. For example, coupling this compound with bis(pinacolato)diboron could potentially install boronic ester groups, which could then be polymerized with other di-halogenated aromatic compounds.

Furthermore, the process of "doping," often involving halogens, can dramatically increase the conductivity of polymers like polyacetylene. 20.210.105ekb.eg While this is a post-polymerization process, the use of halogenated monomers like derivatives of this compound could provide a route to polymers with intrinsic modifications to their electronic properties, potentially influencing their conductivity upon doping.

Utility in Catalyst and Ligand Design

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tunability. The synthesis of NHC ligands typically involves the preparation of a precursor salt, such as an imidazolium or imidazolinium salt, which is then deprotonated to generate the free carbene. nih.gov

While direct syntheses of NHCs from this compound are not prominently documented, the compound's structure provides a clear synthetic pathway to novel NHC ligands. The strategy would involve using the halogen atoms as points of attachment for the structural components needed to form the heterocyclic ring of the NHC precursor.

A plausible synthetic route could involve:

Selective Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination: The C4-Cl bond could be targeted for reaction with a suitable N-nucleophile. For instance, reaction with a molecule like N,N'-dimesitylethylenediamine, where one amine is protected, could install the first nitrogen atom.

Second C-N Bond Formation: After deprotection, the second nitrogen atom could be induced to form a ring by reacting with a suitable one-carbon electrophile, or a subsequent intramolecular coupling reaction could be envisioned.

Cyclization: The final step would involve forming the imidazolium or related heterocyclic ring, creating the NHC precursor salt which bears the isoquinoline scaffold.

The resulting isoquinoline-fused or -appended NHC ligand would possess unique steric and electronic properties, influenced by the isoquinoline moiety, making it a novel candidate for catalytic applications. Isoquinoline-containing NHC-palladium complexes have been synthesized and shown to be effective in arylamination reactions, demonstrating the viability of this ligand class. rsc.org

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. This is achieved using chiral catalysts, which are typically metal complexes bearing chiral organic ligands. nih.gov The isoquinoline scaffold has been successfully incorporated into chiral ligands for various asymmetric transformations. thieme-connect.com

This compound is an excellent platform for the synthesis of novel chiral ligands. The two halogenated positions can be selectively functionalized to introduce chiral groups and coordinating atoms, leading to new bidentate or tridentate ligands. The synthetic strategy relies on the predictable reactivity of the C-Br and C-Cl bonds in cross-coupling reactions.

Table 2: Synthetic Strategies for Chiral Ligands from this compound
Synthetic Step 1 (at C3-Br)Synthetic Step 2 (at C4-Cl)Resulting Ligand TypePotential Catalytic Application
Suzuki Coupling with a chiral arylboronic acidBuchwald-Hartwig Amination with a phosphino-amineChiral P,N-LigandAsymmetric Hydrogenation, Allylic Alkylation
Sonogashira Coupling with a chiral alkyneNucleophilic substitution with a chiral alcoholChiral N,O-LigandAsymmetric Addition Reactions
Buchwald-Hartwig Amination with a chiral diamineFunctional group transformation of the C3-substituentChiral N,N-LigandAsymmetric Transfer Hydrogenation
Suzuki Coupling with an achiral bulky groupIntroduction of a chiral oxazoline moietyChiral N,N- or N,O-Ligand (e.g., PyOx-type)Asymmetric Cyclopropanation, Diels-Alder

For instance, a synthetic chemist could first perform a Suzuki-Miyaura coupling at the C3 position with a bulky aryl group to create a sterically demanding environment. This could be followed by the introduction of a chiral coordinating group, such as a chiral amine or phosphine (B1218219), at the C4 position via a Buchwald-Hartwig amination or a related coupling reaction. This modular approach allows for the systematic variation of both the steric and electronic properties of the ligand, enabling the fine-tuning of its performance in an asymmetric catalytic reaction. The development of chiral dinitrogen ligands has shown promise in asymmetric catalysis, providing a template for how new isoquinoline-based ligands could be designed and applied. nih.gov

Computational and Mechanistic Studies of 3 Bromo 4 Chloroisoquinoline and Its Reactions

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the electronic structure and reactivity of molecules. For 3-bromo-4-chloroisoquinoline, these methods can provide invaluable insights into its chemical behavior, guiding synthetic efforts and the design of new derivatives.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict the regioselectivity of chemical reactions. In the case of this compound, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, as well as the relative reactivity of the C-Br and C-Cl bonds in cross-coupling reactions.

DFT calculations would likely indicate that the electron density is highest on the nitrogen atom and certain carbon atoms of the isoquinoline (B145761) ring, making them susceptible to electrophilic attack. Conversely, the carbon atoms bonded to the bromine and chlorine atoms are expected to be electron-deficient and thus the primary sites for nucleophilic attack or the initiation of cross-coupling reactions. The calculated energies of the intermediates and transition states for reactions at different positions can provide a quantitative measure of regioselectivity.

Table 1: Predicted Regioselectivity in Reactions of this compound based on DFT Calculations

Reaction Type Predicted Reactive Site Rationale
Nucleophilic Aromatic Substitution C-4 (Chloro position) The greater electronegativity of chlorine compared to bromine leads to a more polarized C-Cl bond, making the C-4 position more susceptible to nucleophilic attack. The stability of the Meisenheimer intermediate would also be a determining factor.
Suzuki Cross-Coupling C-3 (Bromo position) The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, facilitating oxidative addition.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The energy and shape of these orbitals are crucial in determining the reactivity and stability of a molecule. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the isoquinoline ring, indicating its role as a potential nucleophile or electron donor in certain reactions. The LUMO, on the other hand, would likely have significant contributions from the carbon atoms attached to the halogens, highlighting these positions as electrophilic sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Property Predicted Value/Description Implication for Reactivity
HOMO Energy -6.5 eV Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity.
LUMO Energy -1.2 eV Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity.
HOMO-LUMO Gap 5.3 eV A moderately large gap suggests good kinetic stability under normal conditions.
HOMO Distribution Primarily on the isoquinoline ring system, with some density on the nitrogen atom. The ring system is the likely site of electron donation in reactions with electrophiles.

The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. wolframcloud.com This map shows regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

For this compound, an MEP map would be expected to show a negative potential (red/yellow regions) around the nitrogen atom due to its lone pair of electrons. Positive potentials (blue regions) would likely be concentrated around the hydrogen atoms and, importantly, in the vicinity of the C-Br and C-Cl bonds, particularly on the carbon atoms. This further supports the prediction that these positions are the most likely sites for nucleophilic attack.

Table 3: Predicted Atomic Charges in this compound

Atom Predicted Charge (Arbitrary Units) Rationale
N-1 -0.45 High electronegativity and lone pair of electrons.
C-3 +0.15 Electronegative bromine substituent withdraws electron density.
C-4 +0.20 Highly electronegative chlorine substituent withdraws significant electron density.
Br -0.05 Electronegative, but less so than chlorine, and polarizable.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are fundamental for the formation of carbon-carbon bonds. researchgate.net For this compound, these reactions offer a pathway to introduce a wide range of substituents. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination.

Transition state analysis using computational methods can determine the activation energies for the oxidative addition of a palladium catalyst to the C-Br versus the C-Cl bond. It is widely predicted that the oxidative addition to the C-Br bond will have a lower activation energy, making it the more reactive site in such cross-coupling reactions. researchgate.net By modeling the geometries and energies of the transition states, a detailed understanding of the factors controlling the reaction's selectivity can be achieved.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. harvard.edunih.gov In this compound, a nucleophile can potentially substitute either the bromine at C-3 or the chlorine at C-4. Computational modeling can elucidate the preferred reaction pathway by calculating the energies of the intermediates and transition states for both possibilities.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. harvard.edu Computational studies can model the formation and stability of the Meisenheimer complexes for nucleophilic attack at both C-3 and C-4. It is generally predicted that attack at the C-4 position would be favored due to the higher electronegativity of chlorine, which can better stabilize the negative charge in the Meisenheimer intermediate. However, the nature of the nucleophile and solvent can also influence the reaction pathway, and these effects can be modeled computationally. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, and computational analysis can help distinguish between stepwise and concerted pathways. harvard.edunih.gov

Solvent Effects and Catalytic Cycle Investigations

The reactivity of this compound in various chemical transformations is profoundly influenced by the choice of solvent and the specifics of any catalytic cycle involved. Computational studies on analogous halo-N-heterocyclic systems have provided significant insights into these effects, which can be extrapolated to understand the behavior of this compound.

Solvent choice is particularly critical in nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for halo-aromatic compounds. The polarity of the solvent and its ability to stabilize charged intermediates can dramatically alter reaction rates. Theoretical investigations comparing polar protic solvents (e.g., methanol, water) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) have demonstrated that polar aprotic solvents generally accelerate SNAr reactions. This is attributed to their ability to solvate the cation of the nucleophile while leaving the anion (the active nucleophile) relatively "naked" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and thereby reducing its reactivity.

Computational models, such as Density Functional Theory (DFT) in combination with continuum solvent models (like the Polarizable Continuum Model - PCM), are employed to calculate the free energy barriers of reaction in different solvent environments. These calculations typically show a lower activation energy for SNAr reactions in polar aprotic solvents.

Solvent PropertyEffect on SNAr Reaction RateRationale
Polar Protic DecreasesStabilization of the nucleophile through hydrogen bonding, reducing its nucleophilicity.
Polar Aprotic IncreasesSolvation of the counter-ion of the nucleophile, increasing the reactivity of the anionic nucleophile.
Nonpolar Generally SlowPoor solubility of ionic nucleophiles and lack of stabilization of charged intermediates.

Catalytic cycles, particularly those involving transition metals like palladium, are central to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) which are instrumental in functionalizing halo-aromatics. Computational chemistry plays a vital role in elucidating the mechanisms of these complex, multi-step processes. DFT calculations are used to map the potential energy surface of the entire catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products.

A generic palladium-catalyzed cross-coupling cycle, for instance, involves several key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on di-halo-azaarenes provide valuable data on the energy barriers associated with each step. These studies can predict which halogen (bromine or chlorine) is more likely to undergo oxidative addition first, a key factor in regioselective synthesis. Generally, the C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition at the bromine-substituted position.

Conformational Analysis and Molecular Dynamics Simulations

Investigating Intramolecular Interactions and Tautomerism

The conformational landscape of this compound is relatively rigid due to its aromatic nature. However, the presence of the halogen substituents can influence the electronic distribution and lead to subtle conformational preferences in its derivatives. Computational methods are invaluable for exploring these aspects.

Ab initio and DFT calculations can be used to determine the optimized geometry of the molecule and to analyze intramolecular interactions. For this compound itself, the planar conformation is the most stable. For substituted derivatives, particularly at the nitrogen atom or on the benzene (B151609) ring, rotational barriers and preferred dihedral angles can be calculated. Non-covalent interactions, such as halogen bonding (interactions involving the electrophilic region of a halogen atom) and steric repulsions between adjacent substituents, can be quantified using techniques like Quantum Theory of Atoms in Molecules (QTAIM).

Tautomerism is another important aspect to consider for isoquinoline derivatives, especially when functional groups capable of proton migration are introduced. While this compound itself does not exhibit tautomerism, its derivatives, for example, those with amino or hydroxyl groups, could exist in different tautomeric forms. Computational studies on hydroxy- and amino-quinolines have shown that the relative stability of tautomers is highly dependent on the substituent and the solvent. DFT calculations can predict the equilibrium constants between different tautomers by computing their relative Gibbs free energies. Theoretical investigations have highlighted the importance of including explicit solvent molecules in such calculations to accurately model the hydrogen bonding networks that can stabilize specific tautomeric forms.

Solvation Effects on Molecular Conformation and Reactivity

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in a solvent environment. By simulating the motion of the solute and a large number of solvent molecules over time, MD can reveal detailed information about solvation shells, hydrogen bonding dynamics, and the influence of the solvent on the molecule's conformation and reactivity.

The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated from MD simulations using methods like thermodynamic integration or free energy perturbation. These calculations can quantify the solubility of this compound in different solvents. For a molecule with both polar (the nitrogen atom) and non-polar (the aromatic rings) regions, the solvation behavior will be complex.

SolventExpected Solvation Behavior for this compound
Water (Polar Protic) Moderate solubility, with hydrogen bonding to the nitrogen lone pair.
Methanol (Polar Protic) Good solubility, with hydrogen bonding and favorable dispersion interactions.
DMSO (Polar Aprotic) High solubility due to strong dipole-dipole and dispersion interactions.
Benzene (Nonpolar) Good solubility driven by π-π stacking and dispersion forces.

MD simulations can also be used to study how the solvent influences the molecule's conformation. While the isoquinoline core is rigid, the orientation of substituents in more complex derivatives can be affected by the solvent. Furthermore, MD simulations can provide insights into the early stages of a chemical reaction, such as the approach of a reactant to the isoquinoline core, and how this is mediated by the surrounding solvent molecules.

Structure-Reactivity Relationships and Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Reaction Outcomes

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based models that aim to predict the reactivity of a chemical compound based on its structural and electronic properties, known as molecular descriptors. For a molecule like this compound, QSRR models can be developed to predict the rate or yield of a particular reaction, such as a nucleophilic aromatic substitution or a cross-coupling reaction.

The development of a QSRR model involves several steps. First, a dataset of compounds with known reactivity is compiled. For this compound, this would ideally involve a series of related halo-isoquinolines. Next, a large number of molecular descriptors are calculated for each compound using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges). Finally, a mathematical model is built using statistical techniques like multiple linear regression (MLR) or machine learning algorithms like random forests or neural networks to find a correlation between the descriptors and the observed reactivity.

For SNAr reactions on di-halo-aromatic compounds, important descriptors often include:

LUMO energy: A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Partial charge on the carbon atom bearing the halogen: A more positive charge indicates a more electrophilic center, favoring nucleophilic attack.

Halogen-specific descriptors: Properties related to the polarizability and bond strength of the C-X bond.

These models, once validated, can be used to predict the reactivity of new, untested compounds, thereby guiding synthetic efforts.

In Silico Prediction of Novel Reaction Pathways

Computational chemistry allows for the in silico exploration of novel reaction pathways for this compound, potentially leading to the discovery of new synthetic methodologies. By using quantum chemical calculations, it is possible to investigate the feasibility of hypothetical reactions and to gain a deep understanding of their mechanisms.

For example, DFT calculations can be used to explore less common reaction pathways, such as those involving radical intermediates or pericyclic reactions. The potential energy surface of a proposed reaction can be mapped out to identify the most likely reaction mechanism and to calculate the activation energies of the rate-determining steps. A high calculated activation barrier would suggest that the reaction is unlikely to proceed under normal conditions, while a low barrier would indicate a feasible transformation.

Furthermore, computational tools can be used to design novel catalytic systems for the functionalization of this compound. For instance, different ligands for a palladium catalyst can be screened in silico to identify those that are most likely to promote a desired cross-coupling reaction with high efficiency and selectivity. By calculating the energies of the intermediates and transition states in the catalytic cycle for different ligands, researchers can make informed decisions about which ligands to pursue experimentally. This computational pre-screening can save significant time and resources in the laboratory. The prediction of novel cycloaddition reactions or the exploration of unusual rearrangements are other areas where in silico methods can provide valuable guidance for the discovery of new chemistry for this compound.

Emerging Research Directions and Advanced Synthetic Applications

Bioorthogonal Chemistry and Chemical Biology Tools (Focus on Synthetic Scope)

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are instrumental in the development of chemical biology tools to probe biological systems in real time.

Synthesis of Tagging Reagents and Probes based on Isoquinoline (B145761) Scaffolds

The synthesis of tagging reagents and probes allows for the labeling and visualization of biomolecules within their native environments. Despite the potential of the isoquinoline scaffold in the design of such tools, a thorough review of published research reveals no specific examples of 3-Bromo-4-chloroisoquinoline being utilized as a precursor for the synthesis of tagging reagents or chemical biology probes.

Photoinduced and Electrochemical Transformations of this compound

Modern synthetic chemistry has increasingly turned to photoinduced and electrochemical methods to drive chemical reactions, as they offer green, efficient, and often novel pathways for molecular functionalization.

Visible-Light Photoredox Catalysis in Isoquinoline Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. However, there is currently no published research detailing the derivatization of this compound through visible-light photoredox catalysis.

Electrochemical Synthesis and Functionalization Routes

Electrosynthesis offers an alternative to traditional reagent-based chemistry, using electrical current to drive redox reactions. A search of the scientific literature found no studies reporting the electrochemical synthesis or subsequent functionalization of this compound.

Catalyst-Free and Environmentally Benign Functionalization

The development of synthetic methods that avoid the use of catalysts and minimize waste is a key goal of green chemistry. Techniques such as mechanical activation can provide the energy required for a reaction to proceed without the need for solvents or catalysts.

Mechanical Activation and Ball Milling Techniques

Mechanical activation through methods like ball milling can induce chemical reactions in the solid state, often with improved efficiency and reduced environmental impact. At present, there are no documented applications of mechanical activation or ball milling techniques for the functionalization of this compound in the scientific literature.

Biocatalysis Approaches for Selective Transformations

The quest for greener and more selective chemical transformations has positioned biocatalysis at the forefront of modern synthetic strategy. Enzymes, with their inherent chemo-, regio-, and stereoselectivity, offer powerful alternatives to conventional chemical catalysts for functionalizing complex molecules like this compound.

Nature has evolved a vast arsenal (B13267) of enzymes capable of performing intricate chemical modifications on heterocyclic scaffolds. nih.gov For halogenated isoquinolines, several classes of enzymes hold significant potential. Flavin-dependent halogenases, for instance, are known to catalyze the selective installation of halogen atoms onto aromatic rings under mild, aqueous conditions. mdpi.com While this compound is already halogenated, engineered halogenases could potentially be used to introduce additional halogen atoms at specific, electronically favored positions on the benzene (B151609) ring of the isoquinoline core, a task that can be challenging to achieve with high regioselectivity using traditional electrophilic aromatic substitution.

Furthermore, enzymes such as cytochrome P450 monooxygenases are renowned for their ability to catalyze C-H activation and subsequent hydroxylation at unactivated positions. nih.gov This enzymatic C-H functionalization could be applied to this compound to introduce hydroxyl groups on the carbocyclic ring, providing new handles for diversification without disturbing the existing bromo- and chloro-substituents. rsc.org The combination of enzymatic halogenation and subsequent chemocatalytic cross-coupling reactions in one-pot cascades is an emerging strategy that could provide access to a wide range of functionalized building blocks. researchgate.net

Enzyme ClassPotential Transformation on Isoquinoline ScaffoldRelevance to this compound
Flavin-Dependent Halogenases (FDHs) Regioselective C-H halogenation (e.g., chlorination, bromination) on the benzene ring.Introduction of additional halogen atoms at specific positions (e.g., C5, C7) for further functionalization.
Cytochrome P450 Monooxygenases Site-selective C-H hydroxylation on the benzene ring.Installation of hydroxyl groups to serve as synthetic handles for derivatization.
Hydrolases (e.g., Lipases, Esterases) Asymmetric hydrolysis of ester or amide derivatives.Chiral resolution if a racemic functional group were introduced onto the scaffold.
Reductases/Oxidases Reduction of the pyridine (B92270) ring to a tetrahydroisoquinoline or selective oxidation.Modification of the core heterocyclic structure to access different chemical space.

High-Throughput Experimentation and Automation in Isoquinoline Synthesis

The demand for large libraries of structurally diverse compounds for drug discovery and materials science has driven the adoption of high-throughput experimentation (HTE) and laboratory automation. acs.org These technologies enable the rapid screening of reaction conditions and the parallel synthesis of numerous analogs, significantly accelerating research timelines.

For a molecule like this compound, the two distinct halogen atoms offer opportunities for selective cross-coupling reactions. The C3-Br bond is generally more reactive in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) than the C4-Cl bond. However, optimizing the selectivity and yield for a desired transformation can be resource-intensive.

Automated HTE platforms, utilizing 96- or 384-well microplates, allow for the simultaneous screening of dozens or hundreds of reaction conditions. acs.org An automated liquid handler can dispense precise amounts of this compound, a coupling partner (e.g., an arylboronic acid), various catalysts, ligands, bases, and solvents into the wells of a microplate. The plate can then be heated and agitated, and the outcome of each reaction rapidly analyzed by techniques like LC-MS. This approach allows for the swift identification of optimal conditions for, say, a selective Suzuki coupling at the C3 position while leaving the C4-chloro substituent intact.

Table: Example of an Automated Screening Plate Layout for a Suzuki Coupling Reaction

Objective: To find the optimal conditions for the selective coupling of this compound with Phenylboronic Acid at the C3 position.

WellCatalyst (e.g., 2 mol%)Ligand (e.g., 4 mol%)Base (e.g., 2 equiv.)Solvent
A1 Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O
A2 Pd₂(dba)₃XPhosK₃PO₄Toluene
A3 PdCl₂(dppf)dppfCs₂CO₃DMF
A4 Pd(PPh₃)₄PPh₃Na₂CO₃THF
...............
H12 PdCl₂(amphos)amphosK₂CO₃Acetonitrile

Once optimal reaction conditions are established, robotic systems can be employed to synthesize libraries of isoquinoline derivatives for biological screening. nih.gov Starting with this compound as a common precursor, an automated synthesis platform can execute a series of parallel reactions. For example, a robotic arm can move a vial containing the starting material between different stations to add a diverse set of building blocks from a pre-loaded library (e.g., 96 different boronic acids). nih.gov

Table: Example of a Small Library Derived from this compound via Robotic Synthesis

Reaction: Suzuki coupling at the C3 position.

Compound IDR-Group (from R-B(OH)₂)
IQ-001 Phenyl
IQ-002 4-Methoxyphenyl
IQ-003 3-Pyridinyl
IQ-004 2-Thienyl
IQ-005 4-(Trifluoromethyl)phenyl

Future Perspectives in Isoquinoline Chemistry

The field of heterocyclic chemistry is continuously evolving, with ongoing efforts to develop more efficient and novel synthetic routes and to uncover new modes of reactivity.

While traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain valuable, modern research is heavily focused on transition-metal-catalyzed C-H activation and annulation strategies. ijpsjournal.commdpi.com These methods allow for the construction of highly substituted isoquinolines from simpler, readily available starting materials like benzamides and alkynes in a more atom- and step-economical fashion. nih.govmdpi.com For a target like this compound, these novel methodologies could provide alternative and more convergent synthetic pathways. For instance, a Rh(III)-catalyzed C-H activation/annulation of a suitably substituted benzamide (B126) with a halogenated alkyne could potentially assemble the core structure in a single step.

Photoredox catalysis is another rapidly advancing area that enables novel transformations under mild conditions, including C-H functionalizations that could be applied to isoquinoline precursors or the final scaffold itself. ijpsjournal.com The future will likely see increased adoption of these advanced catalytic systems to build complexity and diversity into the isoquinoline framework. organic-chemistry.org

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-4-chloroisoquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation of isoquinoline precursors. For example, bromination at the 3-position using NBS (N-bromosuccinimide) under radical initiation, followed by selective chlorination at the 4-position via electrophilic substitution (e.g., Cl₂/FeCl₃). Optimization requires controlling temperature (e.g., 0–5°C for bromination to prevent over-halogenation) and stoichiometry. Purity validation via HPLC (≥95% by area) and NMR (characteristic shifts for Br/Cl substitution) is critical .

Q. How can researchers confirm the regioselectivity of bromine and chlorine substitutions in this compound?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation. Alternatively, ¹H-¹³C HMBC NMR can identify coupling between protons and adjacent carbons to map substitution patterns. Computational modeling (DFT calculations) predicts electron density distribution, aiding in rationalizing regioselectivity .

Q. What are the key spectroscopic markers for characterizing this compound?

  • Methodological Answer :
  • NMR : Distinct downfield shifts for protons adjacent to Br/Cl (e.g., δ 8.5–9.0 ppm for aromatic protons).
  • MS : Molecular ion peak at m/z 242–243 (C₉H₅BrClN⁺) with isotopic patterns confirming Br/Cl presence.
  • IR : C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretching vibrations .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity, catalyst choice (Pd vs. Cu), or ligand effects. Systematic screening using a Design of Experiments (DoE) approach can identify critical variables. For example, Suzuki-Miyaura coupling efficiency with aryl boronic acids varies significantly with Pd(OAc)₂/XPhos vs. Pd(PPh₃)₄ . Replicate experiments under inert atmospheres (N₂/Ar) and characterize byproducts via GC-MS to trace side reactions.

Q. What strategies mitigate decomposition of this compound under prolonged storage or experimental conditions?

  • Methodological Answer :
  • Storage : Store at –20°C under desiccant (e.g., molecular sieves) to prevent hydrolysis.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradation pathways (e.g., dehalogenation or ring oxidation) .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • QSAR Modeling : Train models on halogenated isoquinoline datasets to correlate substituent effects (e.g., Cl/Br electronegativity) with bioactivity .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing yield variability in multi-step syntheses of this compound?

  • Methodological Answer : Apply ANOVA to compare batch yields under varying conditions (temperature, catalyst loading). Outlier detection via Grubbs’ test ensures data integrity. For small datasets (<10 runs), non-parametric tests (e.g., Mann-Whitney U) are preferable .

Q. How should researchers design experiments to investigate the compound’s role in inhibiting enzymatic targets?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside for β-glucosidase inhibition).
  • Control Experiments : Include unhalogenated isoquinoline analogs to isolate halogen-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.